molecular formula C12H22N2O4 B1346671 Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate CAS No. 796046-03-2

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Cat. No. B1346671
M. Wt: 258.31 g/mol
InChI Key: VVUCMCKOTBEULW-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical compound with the CAS Number: 796046-03-2. It has a molecular weight of 258.32 . The IUPAC name for this compound is tert-butyl 1-methyl-2-(4-morpholinyl)-2-oxoethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Corrosion Inhibition

One study explores the synthesis of novel organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition of carbon steel in hydrochloric acid solutions. The compounds demonstrated mixed-type inhibition, with their adsorption on the carbon steel surface following the Langmuir adsorption isotherm. Theoretical DFT calculations and Monte Carlo simulation supported the experimental findings, establishing a relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).

Synthetic Applications in Organic Chemistry

Another research focus is the development of synthetic methodologies using tert-butyl carbamates. For example, the process development and pilot-plant synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described, highlighting an efficient synthetic route for producing an intermediate of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Crystal Structure Analysis

The structural elucidation of tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, provides insights into the molecular interactions in crystals. These studies contribute to the understanding of hydrogen and halogen bonds involving the carbonyl group, important for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Drug Development and Molecular Design

The research extends to drug development, where tert-butyl carbamate derivatives serve as intermediates or key building blocks. For instance, the synthesis and evaluation of highly stereoselective asymmetric aldol routes to tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates illustrate their application in producing novel protease inhibitors (Ghosh et al., 2017).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUCMCKOTBEULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160206
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

CAS RN

796046-03-2
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796046-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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